

# 2-Chloro-4-hexanoylpyridine CAS number 898784-68-4

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Chloro-4-hexanoylpyridine

CAS No.: 898784-68-4

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An In-depth Technical Guide to **2-Chloro-4-hexanoylpyridine** (CAS 898784-68-4): Synthesis, Characterization, and Applications in Medicinal Chemistry

## Foreword for the Research Professional

This document serves as a specialized technical guide for researchers, medicinal chemists, and drug development scientists interested in the utility of **2-Chloro-4-hexanoylpyridine**. As a substituted heterocyclic ketone, this molecule represents a potentially valuable, yet underexplored, building block for the synthesis of novel chemical entities. The strategic placement of a reactive chlorine atom, a versatile keto group, and the inherent properties of the pyridine scaffold offer multiple avenues for chemical diversification.

This guide moves beyond a simple recitation of facts. It is structured to provide a senior scientist's perspective on the practical synthesis, purification, and characterization of this molecule. While specific literature on CAS 898784-68-4 is sparse, the methodologies presented herein are grounded in established, analogous chemical principles. We will explore the mechanistic rationale behind a proposed synthetic route, detail the necessary protocols for

its execution and validation, and discuss its potential as a strategic intermediate in the generation of compound libraries for drug discovery programs.

## Core Molecular Profile and Physicochemical Properties

**2-Chloro-4-hexanoylpyridine** is a derivative of pyridine, featuring a chlorine substituent at the 2-position and a hexanoyl group at the 4-position. These functionalities are key to its synthetic utility. The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions, while the ketone offers a site for a wide array of carbonyl chemistry. The pyridine nitrogen provides basicity and can influence the molecule's pharmacokinetic properties in derivative compounds.

Table 1: Physicochemical and Structural Data

| Property          | Value                                | Source    |
|-------------------|--------------------------------------|-----------|
| CAS Number        | <b>898784-68-4</b>                   | ECHEMI[1] |
| Molecular Formula | C <sub>11</sub> H <sub>14</sub> ClNO | ECHEMI[1] |
| Molecular Weight  | 211.69 g/mol                         | ECHEMI[1] |
| Exact Mass        | 211.076 u                            | ECHEMI[1] |

| Structure | 1-(2-chloropyridin-4-yl)hexan-1-one | - |

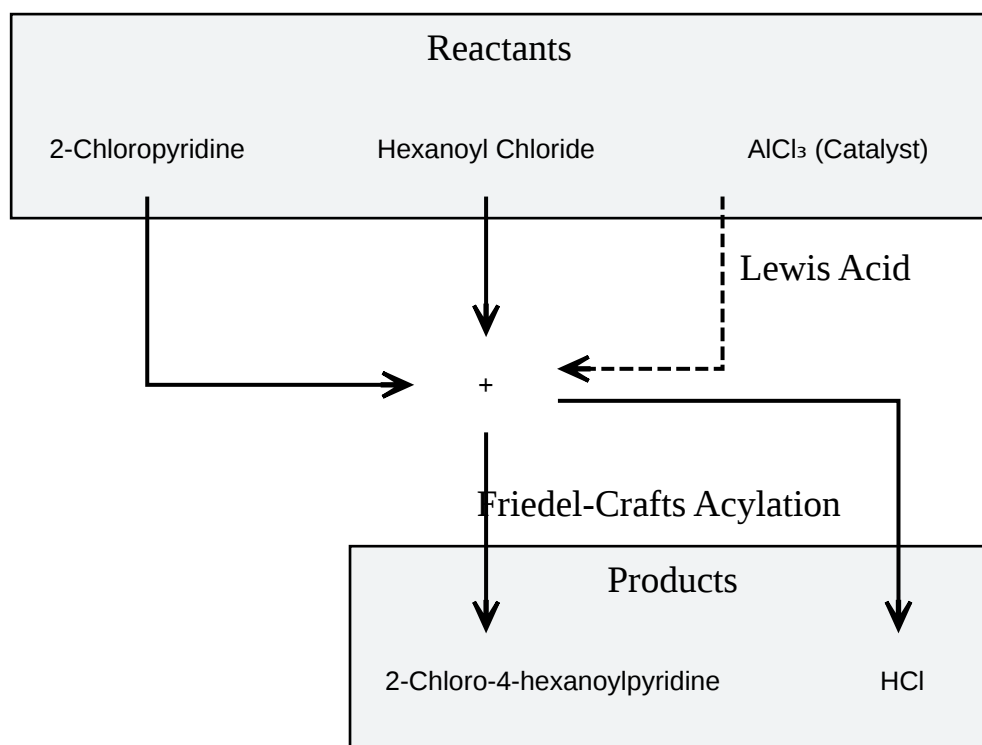
## Proposed Synthesis: Navigating the Acylation of an Electron-Deficient Ring

The direct acylation of pyridine rings via electrophilic aromatic substitution, such as the Friedel-Crafts reaction, is notoriously challenging. The pyridine nitrogen acts as a Lewis base, readily complexing with the Lewis acid catalyst (e.g., AlCl<sub>3</sub>). This complexation deactivates the ring towards electrophilic attack, making the reaction significantly more difficult than with benzene or other electron-rich aromatics.[2][3][4] Furthermore, acylation tends to occur at the nitrogen first, forming an even more deactivated pyridinium salt.[2]

Despite these challenges, a Friedel-Crafts acylation of 2-chloropyridine with hexanoyl chloride remains a direct and logical, albeit demanding, approach to synthesizing the target molecule. The success of this reaction hinges on carefully controlled conditions to favor C-acylation over N-acylation and to overcome the ring's inherent deactivation.

## Proposed Reaction Scheme

The proposed synthesis involves the reaction of 2-chloropyridine with hexanoyl chloride in the presence of a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum trichloride ( $\text{AlCl}_3$ ).



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Caption: Proposed Friedel-Crafts acylation of 2-chloropyridine.

## Hypothetical Experimental Protocol

This protocol is a proposed methodology based on standard Friedel-Crafts procedures and requires laboratory validation.

## Materials:

- 2-Chloropyridine (1.0 equiv)
- Hexanoyl chloride (1.1 equiv)
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ ) (1.2 equiv)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric Acid (1M HCl)
- Saturated Sodium Bicarbonate Solution ( $\text{NaHCO}_3$ )
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

## Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous  $\text{AlCl}_3$  (1.2 equiv). Suspend the  $\text{AlCl}_3$  in anhydrous DCM under a nitrogen atmosphere.
- **Acylium Ion Formation:** Cool the suspension to  $0^\circ\text{C}$  using an ice bath. Add hexanoyl chloride (1.1 equiv) dropwise via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at  $0^\circ\text{C}$  to allow for the formation of the hexanoyl chloride- $\text{AlCl}_3$  complex (acylium ion precursor). The formation of the acylium ion is a critical step for the electrophilic attack.<sup>[5]</sup>
- **Substrate Addition:** In a separate flask, dissolve 2-chloropyridine (1.0 equiv) in anhydrous DCM. Add this solution to the dropping funnel and introduce it dropwise to the reaction mixture at  $0^\circ\text{C}$  over 30 minutes. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and minimize side-product formation.
- **Reaction Progression:** After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- **Work-up:** Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. **Self-Validation:** The acidic quench hydrolyzes the aluminum complexes and separates the basic pyridine product into the aqueous layer, removing excess reagents.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).
- **Neutralization and Wash:** Combine the organic layers and wash sequentially with water, saturated NaHCO<sub>3</sub> solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.

## Purification and Structural Elucidation

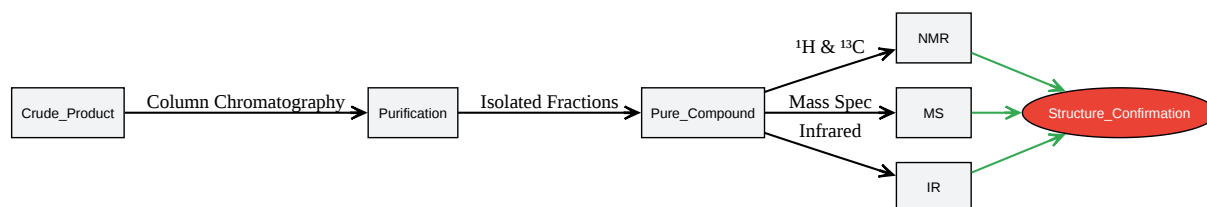
The crude product will likely contain unreacted starting material and potential isomers. Purification via column chromatography is essential for obtaining a high-purity sample for analysis and further use.

### Purification Protocol

- **Technique:** Flash Column Chromatography
- **Stationary Phase:** Silica Gel (230-400 mesh)
- **Mobile Phase:** A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is a logical starting point for elution.

### Analytical Characterization Workflow

A combination of spectroscopic methods is required to confirm the identity and purity of the final product.



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Caption: Workflow for purification and structural characterization.

## Expected Spectroscopic Signatures

While actual spectra are unavailable, the expected data can be predicted based on the structure. This predictive analysis is a cornerstone of experimental design.

Table 2: Predicted Spectroscopic Data for **2-Chloro-4-hexanoylpyridine**

| Technique           | Expected Signature  | Rationale  |
|---------------------|---|--|
| <sup>1</sup> H NMR  | <p>Aromatic Protons (3H):<br/><b>Signals between <math>\delta</math> 7.5-8.8 ppm. Expect a doublet, a singlet (or narrow doublet), and a doublet, characteristic of a 2,4-disubstituted pyridine ring.</b></p> <p>Aliphatic Protons (11H): <b>A triplet (<math>\alpha</math>-CH<sub>2</sub>) around <math>\delta</math> 3.0 ppm, a multiplet (<math>\beta</math>-CH<sub>2</sub>) around <math>\delta</math> 1.7 ppm, multiplets for other methylenes, and a terminal triplet (CH<sub>3</sub>) around <math>\delta</math> 0.9 ppm.</b></p> | <p><b>The deshielding effect of the pyridine ring and carbonyl group will shift aromatic and <math>\alpha</math>-methylene protons downfield. Spin-spin coupling will produce the expected splitting patterns (e.g., triplets for CH<sub>2</sub> next to CH<sub>2</sub>).<a href="#">[6]</a><a href="#">[7]</a><a href="#">[8]</a></b></p> |
| <sup>13</sup> C NMR | <p>Carbonyl Carbon (C=O):<br/>Signal around <math>\delta</math> 195-205 ppm.</p> <p>Aromatic Carbons: 5 distinct signals in the aromatic region (<math>\delta</math> 120-160 ppm), with the carbon bearing the chlorine (C2) being significantly shifted.</p> <p>Aliphatic Carbons: Signals in the upfield region (<math>\delta</math> 10-45 ppm).</p>  | <p>The chemical shift values are characteristic for ketone carbonyls and carbons in a substituted pyridine ring.<a href="#">[9]</a><a href="#">[10]</a></p>  |
| IR                  | <p>C=O Stretch: A strong, sharp absorption band around 1690-1710 cm<sup>-1</sup>. C-Cl Stretch: An absorption in the fingerprint region, typically around 1000-1100 cm<sup>-1</sup>. Aromatic C=C/C=N Stretches: Medium absorptions around 1550-1600 cm<sup>-1</sup>.</p>   | <p>These absorption frequencies are highly characteristic of the key functional groups present in the molecule.<a href="#">[6]</a><a href="#">[8]</a></p>  |

| Mass Spec (EI) | Molecular Ion ( $M^+$ ): A peak at  $m/z = 211$ , with a characteristic  $M+2$  peak at  $m/z = 213$  (approx. 1/3 intensity) due to the  $^{37}\text{Cl}$  isotope. Fragmentation: A prominent peak corresponding to the loss of the pentyl chain ( $M-71$ ) via  $\alpha$ -cleavage, resulting in the 2-chloro-4-pyridinylcarbonyl cation. | The isotopic pattern for chlorine is a definitive marker. Alpha-cleavage next to the carbonyl is a classic fragmentation pathway for ketones. |

## Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for **2-Chloro-4-hexanoylpyridine** is not readily available, safe handling procedures should be based on analogous hazardous compounds like 2-chloropyridine and acyl chlorides.

- **General Handling:** Use only under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[\[11\]](#)[\[12\]](#)
- **Inhalation/Contact:** Avoid breathing vapors or dust. Avoid contact with skin and eyes. Chlorinated pyridines can be toxic and irritating.[\[12\]](#)[\[13\]](#)
- **Fire/Reactivity:** Acyl chlorides react violently with water. The proposed synthesis involves moisture-sensitive reagents. Ensure all glassware is dry and the reaction is run under an inert atmosphere.
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. Keep the container tightly sealed.[\[14\]](#)

## Potential Applications in Drug Discovery

**2-Chloro-4-hexanoylpyridine** is a strategic intermediate precisely because of its multiple reactive sites. Its value lies in its potential to serve as a scaffold for generating a diverse library of related compounds for high-throughput screening.

Caption: Reactive sites and potential diversification pathways.

- **Modification at the Chlorine (C2):** The 2-chloro position is activated for nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ). More importantly, it is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the

introduction of a vast array of aryl, heteroaryl, amine, or alkyne groups. This is a primary strategy for exploring structure-activity relationships (SAR).

- Chemistry of the Hexanoyl Group (C4): The ketone can be readily transformed. It can be reduced to a secondary alcohol, which can then be esterified or etherified. It can undergo reductive amination to introduce diverse amine functionalities, or it can be used in reactions like the Wittig olefination to build more complex carbon skeletons.
- Modification of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can open up different substitution patterns.

The presence of chlorine in drug candidates is widespread, with over 250 FDA-approved chlorinated drugs on the market.<sup>[15][16]</sup> Chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making chloro-substituted heterocycles like this one highly relevant starting points for medicinal chemistry campaigns.<sup>[15]</sup>

## Conclusion

**2-Chloro-4-hexanoylpyridine** (CAS 898784-68-4) represents a synthetically attractive, multi-functional building block for drug discovery and organic synthesis. While its direct synthesis via Friedel-Crafts acylation requires careful optimization, the proposed methodology provides a robust starting point for its laboratory preparation. The true value of this compound is realized in its potential for rapid and diverse chemical elaboration at its chloro, keto, and pyridine functionalities. For research organizations, mastering the synthesis and subsequent modification of this intermediate could unlock novel chemical space and accelerate the discovery of new therapeutic agents.

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- To cite this document: BenchChem. [2-Chloro-4-hexanoylpyridine CAS number 898784-68-4]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1325509/docs#2-chloro-4-hexanoylpyridine-cas-number-898784-68-4>]

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